molecular formula C15H16N2O4 B3008673 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351621-07-2

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3008673
CAS No.: 1351621-07-2
M. Wt: 288.303
InChI Key: VDXKLAHKUBHFRT-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole core fused with a carboxamide group. The compound’s structure includes a cyclopropane-substituted pyrrolidinone moiety, which may enhance metabolic stability and binding affinity to biological targets. The cyclopropyl group and pyrrolidinone ring likely influence its physicochemical properties, such as solubility and lipophilicity, compared to other derivatives.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-14-6-10(7-17(14)11-2-3-11)16-15(19)9-1-4-12-13(5-9)21-8-20-12/h1,4-5,10-11H,2-3,6-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXKLAHKUBHFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of considerable interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group : Cyclopropanation reactions are used, often utilizing diazo compounds and metal catalysts.
  • Attachment of the Benzo[d][1,3]dioxole Moiety : The final step involves coupling the pyrrolidinone with benzo[d][1,3]dioxole derivatives.

The overall synthetic route is optimized for yield and purity, employing advanced techniques such as continuous flow reactors.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In experiments using the A549 human lung adenocarcinoma model, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated a structure-dependent activity where certain derivatives significantly reduced cell viability compared to control treatments with cisplatin .
CompoundIC50 (µM)Cell TypeActivity Level
Compound 1566A549 (cancerous)Potent
Compound X>100HSAEC1-KT (non-cancerous)Low cytotoxicity

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise in antimicrobial applications. Studies screening various derivatives against multidrug-resistant pathogens revealed that some exhibited notable efficacy against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The structure's influence on activity was evident, with specific modifications enhancing potency against resistant strains .

Study 1: Anticancer Efficacy in Lung Cancer Models

A study focused on the anticancer efficacy of several 5-oxopyrrolidine derivatives demonstrated that this compound significantly inhibited cell proliferation in A549 cells while maintaining lower toxicity levels in non-cancerous cells. This suggests a therapeutic window that could be exploited for lung cancer treatment .

Study 2: Antimicrobial Screening

In another investigation, derivatives were tested against various bacterial strains. The results indicated that certain modifications to the 5-oxopyrrolidine scaffold enhanced antimicrobial activity. For example, compounds with free amino groups showed increased effectiveness against resistant bacteria compared to their acetylamino counterparts .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Group Key Biological Activity Notable Findings References
Target Compound 1-cyclopropyl-5-oxopyrrolidin-3-yl Hypothesized kinase inhibition Structural complexity may enhance target selectivity (inference from analogs). -
MDC (Methylenedioxyphenyl derivative) Undisclosed Anti-inflammatory, antioxidant Superior activity to ADC in reducing oxidative stress and inflammation .
IIc (N-(3-(trifluoromethyl)phenyl) derivative) 3-(trifluoromethyl)phenyl Antidiabetic (α-amylase inhibition) 60% reduction in blood glucose in diabetic mice; comparable to standard drugs .
N-(Heptan-4-yl) derivative Heptan-4-yl Flavoring agent NOEL = 20 mg/kg/day; deemed safe for use in fragrances .
N-(5-Methylisoxazol-3-yl) derivative 5-Methylisoxazol-3-yl Laboratory chemical Acute oral toxicity (Category 4), skin irritation (Category 2) .

Research Implications and Gaps

While the target compound’s specific data are absent in the provided evidence, its structural features align with trends observed in analogs:

  • Cyclopropane Advantage : The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, a common issue with alkyl chains .

Critical Gaps :

No direct pharmacological or toxicity data for the target compound.

Limited comparative studies on cyclopropane-containing benzodioxole derivatives.

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